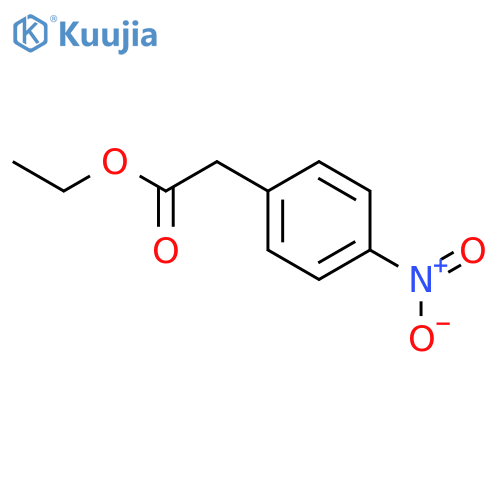Cas no 5445-26-1 (Ethyl (4-Nitrophenyl)acetate)

Ethyl (4-Nitrophenyl)acetate structure
商品名:Ethyl (4-Nitrophenyl)acetate
Ethyl (4-Nitrophenyl)acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(4-nitrophenyl)acetate
- 4-Nitrophenylacetic acid ethyl ester
- Ethyl 4-nitrophenylacetate
- Ethyl (4-Nitrophenyl)acetate
- Ethyl p-nitrophenylacetate
- Ethyl 4-nitrobenzeneacetate
- Benzeneacetic acid, 4-nitro-, ethyl ester
- Ethyl-4-nitrophenylacetate
- Acetic acid, (p-nitrophenyl)-, ethyl ester
- DWDRNKYLWMKWTH-UHFFFAOYSA-N
- (4-nitro-phenyl)-acetic acid ethyl ester
- ethyl {4-nitrophenyl}acetate
- PubChem20194
- Maybridge1_006416
- ethyl-p-ni
- Q63392738
- Acetic acid, 2-(4-nitrophenyl)-, ethyl ester
- N0228
- 2MK8FK7CSQ
- CS-W005171
- AC7516
- p-nitro-phenylacetic acid, ethyl ester
- FT-0619271
- Oprea1_171692
- SCHEMBL398701
- MFCD00017046
- ethyl 4-nitrophenyl-acetate
- AC-2902
- NSC 21986
- AKOS005203451
- 5445-26-1
- W-105623
- 1-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-5-bromo-1-(2-fluorophenyl)-2-pentanone (2Z)-2-Butenedioate
- InChI=1/C10H11NO4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h3-6H,2,7H2,1H
- DS-1393
- SCHEMBL16976416
- p-nitrophenylacetic acid, ethyl ester
- HMS559L14
- EINECS 226-646-5
- ethyl(4-nitrophenyl)acetate
- EN300-114501
- NSC-21986
- SY003304
- NS00033087
- NSC21986
- AE-641/00855060
- DTXSID7063891
- p-nitrophenylacetic acid ethyl ester
- BBL027827
- 4-Nitro-benzeneacetic Acid Ethyl Ester; (4-Nitrophenyl)acetic Acid Ethyl Ester; Ethyl 2-(4-Nitrophenyl)acetate; NSC 21986;
- DB-071857
- STL200451
-
- MDL: MFCD00017046
- インチ: 1S/C10H11NO4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h3-6H,2,7H2,1H3
- InChIKey: DWDRNKYLWMKWTH-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])=O
- BRN: 2053241
計算された属性
- せいみつぶんしりょう: 209.06900
- どういたいしつりょう: 209.069
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 72.1
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.2944 (rough estimate)
- ゆうかいてん: 62.0 to 66.0 deg-C
- ふってん: 196°C/20mmHg(lit.)
- フラッシュポイント: 144.1℃
- 屈折率: 1.5400 (estimate)
- PSA: 72.12000
- LogP: 2.22360
- ようかいせい: 未確定
Ethyl (4-Nitrophenyl)acetate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: S24/25
- TSCA:T
- セキュリティ用語:S24/25
- ちょぞうじょうけん:Store at room temperature
Ethyl (4-Nitrophenyl)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-114501-1.0g |
ethyl 2-(4-nitrophenyl)acetate |
5445-26-1 | 95% | 1g |
$0.0 | 2023-06-09 | |
| TRC | E925195-250g |
Ethyl (4-Nitrophenyl)acetate |
5445-26-1 | 250g |
$1332.00 | 2023-05-18 | ||
| TRC | E925195-25000mg |
Ethyl (4-Nitrophenyl)acetate |
5445-26-1 | 25g |
$173.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | D519184-25g |
Ethyl 2-(4-nitrophenyl)acetate |
5445-26-1 | 97% | 25g |
$275 | 2024-05-24 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-285549-5g |
Ethyl 4-nitrophenylacetate, |
5445-26-1 | 5g |
¥361.00 | 2023-09-05 | ||
| Enamine | EN300-114501-0.5g |
ethyl 2-(4-nitrophenyl)acetate |
5445-26-1 | 95% | 0.5g |
$19.0 | 2023-10-25 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E95700-1g |
Ethyl 2-(4-nitrophenyl)acetate |
5445-26-1 | 98% | 1g |
¥28.0 | 2023-09-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156513-25G |
Ethyl (4-Nitrophenyl)acetate |
5445-26-1 | >98.0%(GC) | 25g |
¥76.90 | 2023-09-03 | |
| TRC | E925195-5g |
Ethyl (4-Nitrophenyl)acetate |
5445-26-1 | 5g |
$ 58.00 | 2023-09-07 | ||
| eNovation Chemicals LLC | D910283-500g |
Ethyl 4-Nitrophenylacetate |
5445-26-1 | 98% | 500g |
$210 | 2024-07-20 |
Ethyl (4-Nitrophenyl)acetate 関連文献
-
1. 1036. The transmission of polar effects through aromatic systems. Part IV. Some effects of solvent in the alkaline hydrolysis of ethyl phenylacetatesR. O. C. Norman,P. D. Ralph J. Chem. Soc. 1963 5431
-
Jia Liu,Xi Wang,Chang-Liang Sun,Bi-Jie Li,Zhang-Jie shi,Min Wang Org. Biomol. Chem. 2011 9 1572
-
3. CLXXXIX.—The absorption spectra of nitro-compoundsJohn Theodore Hewitt,Frank George Pope,Winifred Isabel Willett J. Chem. Soc. Trans. 1912 101 1770
5445-26-1 (Ethyl (4-Nitrophenyl)acetate) 関連製品
- 50415-69-5(Methyl 2-(4-Nitrophenyl)propanoate)
- 50712-64-6(Benzeneacetic acid, a-methyl-4-nitro-, ethyl ester)
- 14318-64-0(Ethyl 2-(3-nitrophenyl)acetate)
- 2945-08-6(Methyl 2-(4-nitrophenyl)acetate)
- 10268-12-9(Methyl 3-nitrophenylacetate)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
推奨される供給者
atkchemica
(CAS:5445-26-1)Ethyl (4-Nitrophenyl)acetate

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:5445-26-1)对硝基 乙酯

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ